molecular formula C9H6Br2N2 B1317267 1,6-Dibromoisoquinolin-3-amine CAS No. 925672-85-1

1,6-Dibromoisoquinolin-3-amine

Cat. No. B1317267
M. Wt: 301.96 g/mol
InChI Key: QWCRSSNILAZCCN-UHFFFAOYSA-N
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Description

1,6-Dibromoisoquinolin-3-amine is a chemical compound with the CAS Number: 925672-85-1. It has a molecular weight of 301.97 and its IUPAC name is 1,6-dibromo-3-isoquinolinamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 1,6-Dibromoisoquinolin-3-amine is represented by the formula C9H6Br2N2 . The InChI code for this compound is 1S/C9H6Br2N2/c10-6-1-2-7-5 (3-6)4-8 (12)13-9 (7)11/h1-4H, (H2,12,13) and the InChI Key is QWCRSSNILAZCCN-UHFFFAOYSA-N .

It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

    General Information

    :

    • 1,6-Dibromoisoquinolin-3-amine is a chemical compound with the CAS Number: 925672-85-1 and a molecular weight of 301.97 .
    • It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

    Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

    • The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis .
    • The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed .
    • These methods are practical and quite meaningful for both scientific research and industrial applications .

Safety And Hazards

The safety information for 1,6-Dibromoisoquinolin-3-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1,6-dibromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2/c10-6-1-2-7-5(3-6)4-8(12)13-9(7)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCRSSNILAZCCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40581545
Record name 1,6-Dibromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dibromoisoquinolin-3-amine

CAS RN

925672-85-1
Record name 1,6-Dibromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40581545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-(cyanomethyl)benzonitrile (75 g, 339 mmol) was added to 2,2-dichloroacetic acid (150 mL, 339 mmol). The resulting solution was cooled to 0° C. in an ice-water bath. HBr (27.5 g, 339 mmol) was bubbled through the cold solution until a yellow precipitate crashed out of solution resulting in a yellow slurry. HBr was bubbled through the slurry for an additional 5 minutes. The solution was allowed to warm to room temperature over 1 hour. The slurry was then re-cooled to 0° C. in an ice-water bath and diethyl ether (200 mL) was added. The mixture was stirred for 20 minutes at 5° C. The product was recovered as a yellow solid by filtration (42 g, 41%). LCMS (API-ES) m/z: 303 (M+H+).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
27.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
M Frohn, RW Bürli, B Riahi, RW Hungate - Tetrahedron letters, 2007 - Elsevier
An efficient synthetic route to 1,6- and 1,7-dibromo-3-aminoisoquinoline was devised. These intermediates served as ideal templates for the preparation of 3-aminoisoquinoline …
Number of citations: 18 www.sciencedirect.com

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